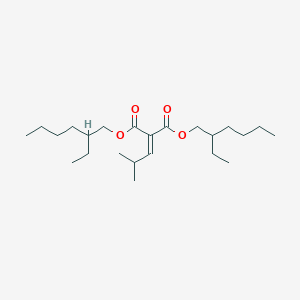
Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate: is a chemical compound with the molecular formula C23H42O4. It is also known by its IUPAC name, Propanedioic acid, 2-(2-methylpropylidene)-, bis(2-ethylhexyl) ester . This compound is characterized by its ester functional groups and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate typically involves the esterification of propanedioic acid derivatives with 2-ethylhexanol under acidic conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate undergoes various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Propanedioic acid derivatives and 2-ethylhexanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate is used as a reagent in organic synthesis, particularly in the preparation of other ester compounds and as a plasticizer in polymer chemistry .
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biological molecules. It is used in research related to drug delivery systems and as a model compound for studying ester hydrolysis in biological systems .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of propanedioic acid derivatives and 2-ethylhexanol. These hydrolysis products can further interact with cellular components and participate in metabolic pathways .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester functional groups but different structural features.
Bis(2-ethylhexyl) adipate: Another plasticizer with similar applications but different chemical properties.
Uniqueness: Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate is unique due to its specific ester structure and the presence of the 2-methylpropylidene group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
5468-27-9 |
|---|---|
Molecular Formula |
C23H42O4 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate |
InChI |
InChI=1S/C23H42O4/c1-7-11-13-19(9-3)16-26-22(24)21(15-18(5)6)23(25)27-17-20(10-4)14-12-8-2/h15,18-20H,7-14,16-17H2,1-6H3 |
InChI Key |
GYEUBQXFVPFOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC(C)C)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


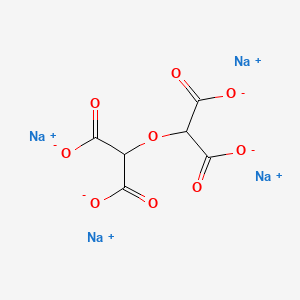
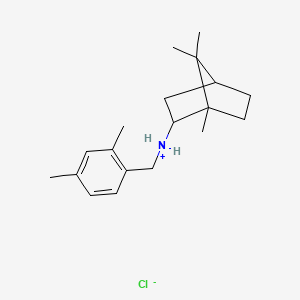
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)

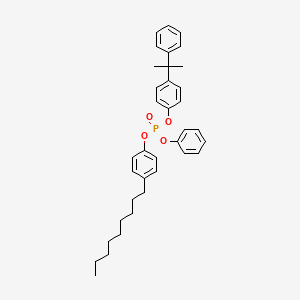
![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)

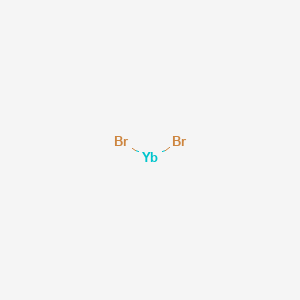
![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)
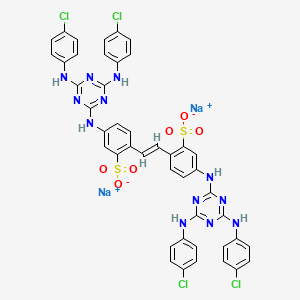
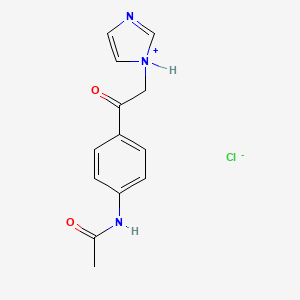

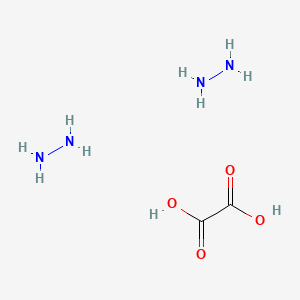
![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)
